molecular formula C9H8F6 B3041101 5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene CAS No. 260559-44-2

5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene

Cat. No.: B3041101
CAS No.: 260559-44-2
M. Wt: 230.15 g/mol
InChI Key: ZGNJHKOQQSEQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene is a chemical compound with the molecular formula C9H8F6 and a molecular weight of 230.15 g/mol. It features a bicyclo[2.2.1]heptane ring system, which includes two fused cyclopropane rings and a seven-membered ring containing a double bond between the second and third carbons. The compound is characterized by the presence of two trifluoromethyl groups attached to the fifth and sixth carbons of the seven-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

There is limited information regarding the industrial production methods for 5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene. The compound is primarily used for research purposes and is not designed for human therapeutic applications or veterinary use.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene undergoes various types of chemical reactions, including:

    Addition Reactions: The double bond in the compound makes it susceptible to addition reactions with reagents such as hydrogen (hydrogenation) or halogens (halogenation).

    Fluorination: The presence of trifluoromethyl groups suggests potential reactivity towards further fluorination under specific conditions.

Common Reagents and Conditions

    Hydrogenation: Addition of hydrogen (H2) in the presence of a catalyst.

    Halogenation: Addition of halogens like chlorine (Cl2) or bromine (Br2).

    Fluorination: Use of fluorinating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation would result in the addition of hydrogen atoms across the double bond, while halogenation would result in the addition of halogen atoms.

Scientific Research Applications

5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene has diverse applications in scientific research due to its unique structure. It serves as a versatile building block for synthesis, making it valuable in drug discovery and materials science. The compound’s electron-withdrawing trifluoromethyl groups influence its reactivity, enabling its use in various chemical transformations.

Mechanism of Action

The compound does not have any documented interactions with molecular targets or pathways in scientific literature.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: A compound with a similar core structure but without the trifluoromethyl groups.

    5,6-Dimethylbicyclo[2.2.1]hept-2-ene: A compound with methyl groups instead of trifluoromethyl groups.

Uniqueness

The presence of trifluoromethyl groups in 5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene makes it unique compared to other similar compounds.

Properties

IUPAC Name

5,6-bis(trifluoromethyl)bicyclo[2.2.1]hept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F6/c10-8(11,12)6-4-1-2-5(3-4)7(6)9(13,14)15/h1-2,4-7H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNJHKOQQSEQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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